Bisfenazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisfenazone: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which contributes to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bisfenazone typically involves a series of chemical reactions starting from basic organic compounds. One common method involves the Friedel-Crafts acylation of biphenyl with benzoyl chloride, followed by reduction and halogenation steps. The final step involves amination with imidazole to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, precise temperature control, and efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Bisfenazone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as imidazole are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Bisfenazone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: this compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antifungal treatments.
Mechanism of Action
The mechanism of action of bisfenazone involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, this compound inhibits fungal ergosterol biosynthesis at multiple points, leading to the disruption of fungal cell membranes and ultimately causing cell death . This dual mode of action distinguishes this compound from other antifungal agents.
Comparison with Similar Compounds
Bifonazole: Another imidazole antifungal agent with a similar mechanism of action but different molecular structure.
Clotrimazole: Shares antifungal properties but differs in its chemical structure and specific applications.
Uniqueness: Bisfenazone is unique due to its dual mode of action in inhibiting fungal biosynthesis, which provides it with potent antifungal properties. This sets it apart from other similar compounds that may only target a single pathway .
Properties
CAS No. |
55837-24-6 |
---|---|
Molecular Formula |
C25H29N5O2 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
1,5-dimethyl-4-[(2-methyl-5-oxo-1-phenyl-4-propan-2-ylpyrazol-3-yl)methylamino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C25H29N5O2/c1-17(2)22-21(28(5)29(24(22)31)19-12-8-6-9-13-19)16-26-23-18(3)27(4)30(25(23)32)20-14-10-7-11-15-20/h6-15,17,26H,16H2,1-5H3 |
InChI Key |
JPKRUWRMHGVJCV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC3=C(C(=O)N(N3C)C4=CC=CC=C4)C(C)C |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC3=C(C(=O)N(N3C)C4=CC=CC=C4)C(C)C |
Key on ui other cas no. |
55837-24-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.